Home > Products > Screening Compounds P11540 > Imazodan hydrochloride
Imazodan hydrochloride - 89198-09-4

Imazodan hydrochloride

Catalog Number: EVT-270709
CAS Number: 89198-09-4
Molecular Formula: C13H13ClN4O
Molecular Weight: 276.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imazodan hydrochloride is a potent and selective type III phosphodiesterase inhibitor.Imazodan hydrochloride is used for the treatment of chronic congestive heart failure. (Last Updated: 7/16/2016).
Source

Imazodan hydrochloride, with the Chemical Abstracts Service registry number 89198-09-4, is synthesized through various chemical processes. It is not commonly found in nature but is produced in laboratories and pharmaceutical settings for research and therapeutic purposes .

Classification

Imazodan hydrochloride falls under the category of phosphodiesterase inhibitors. These compounds are known to enhance intracellular levels of cyclic adenosine monophosphate by inhibiting the enzyme that breaks it down, leading to various physiological effects, including vasodilation and increased cardiac contractility.

Synthesis Analysis

Methods and Technical Details

The synthesis of imazodan hydrochloride involves several steps that can vary depending on the specific synthetic route chosen. A typical method includes:

  1. Formation of Intermediate Compounds: Initial reactions often involve the creation of key intermediates through condensation reactions.
  2. Cyclization: Subsequent steps may include cyclization processes that form the core structure of imazodan.
  3. Hydrochloride Salt Formation: The final step typically involves the reaction of imazodan with hydrochloric acid to form its hydrochloride salt, enhancing its solubility and stability.

Specific technical details about these methods may include the use of solvents such as dichloromethane or dimethylformamide, and reagents like thionyl chloride for activating functional groups during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular formula for imazodan hydrochloride is C12H16ClN5OC_{12}H_{16}ClN_5O. Its structure features a complex arrangement that includes:

  • A pyridazine ring
  • A piperazine moiety
  • Chloride ion associated with the nitrogen atom

The three-dimensional conformation of imazodan plays a critical role in its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Imazodan hydrochloride participates in various chemical reactions typical for phosphodiesterase inhibitors:

  1. Hydrolysis: In aqueous environments, imazodan can undergo hydrolysis, affecting its stability.
  2. Substitution Reactions: The presence of aromatic rings allows for electrophilic substitution reactions, which can modify its pharmacological profile.
  3. Oxidation: Under certain conditions, imazodan may be oxidized to form metabolites that could have distinct biological activities.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various catalysts that facilitate substitution processes .

Mechanism of Action

Process and Data

The mechanism of action for imazodan hydrochloride primarily involves the inhibition of phosphodiesterase type 3 enzymes. By blocking this enzyme, imazodan increases levels of cyclic adenosine monophosphate within cells. This elevation leads to several downstream effects:

  • Vasodilation: Relaxation of vascular smooth muscle.
  • Increased myocardial contractility: Enhanced heart muscle contraction.
  • Neurotransmitter modulation: Altered release of neurotransmitters in the central nervous system.

These actions contribute to its therapeutic effects in conditions such as heart failure and certain neurological disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imazodan hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

Elemental analysis indicates a composition of approximately 56.42% carbon, 4.74% hydrogen, 12.81% chlorine, 20.25% nitrogen, and 5.78% oxygen .

Applications

Scientific Uses

Imazodan hydrochloride is primarily utilized in research settings to explore its potential therapeutic applications in cardiovascular diseases and neurological disorders. Its role as a phosphodiesterase inhibitor makes it valuable in studying mechanisms related to cyclic adenosine monophosphate signaling pathways.

Additionally, ongoing research may investigate its efficacy in treating conditions such as pulmonary hypertension and other disorders characterized by impaired vasodilation or cardiac function .

Mechanistic Insights into PDE III Inhibition by Imazodan Hydrochloride

Molecular Targeting of Phosphodiesterase III Isoforms

Imazodan hydrochloride (CI-914 HCl) is a potent and selective inhibitor of phosphodiesterase III (PDE III), a critical regulator of cyclic nucleotide signaling in cardiovascular tissues. PDE III isoforms hydrolyze cyclic adenosine monophosphate (cAMP) with high affinity, and Imazodan exerts its effects by binding to the catalytic site of these enzymes. Structural studies reveal that PDE III isoforms possess a conserved catalytic domain featuring a binuclear metal center (typically zinc-magnesium) that coordinates cyclic nucleotides. Imazodan’s pyridazinone core and acidic amide function mimic the phosphate moiety of cAMP, enabling competitive displacement of the natural substrate [1] [5]. This inhibition elevates intracellular cAMP concentrations in cardiac myocytes and vascular smooth muscle, leading to enhanced calcium availability and contractility. Isoform selectivity arises from interactions with non-conserved residues within the hydrophobic Q2 pocket of PDE III’s catalytic domain, which accommodates Imazodan’s lipophilic substituents [5].

Table 1: PDE III Isoforms Targeted by Imazodan Hydrochloride

IsoformTissue DistributionKey Functional RoleAffinity (IC₅₀)
PDE3ACardiac myocytes, PlateletsRegulates contractility, aggregation~0.1–0.5 μM
PDE3BVascular smooth muscle, AdipocytesModulates vasodilation, lipolysis~0.2–0.8 μM

Allosteric Modulation of Cyclic Nucleotide Signaling Pathways

Beyond direct catalytic inhibition, Imazodan hydrochloride influences cyclic nucleotide-gated (CNG) channels through allosteric modulation. CNG channels undergo conformational changes upon cyclic nucleotide binding, transitioning between closed and open states. Research on bovine rod CNG channels demonstrates that cAMP binding stabilizes a low-open-probability conformation (Pₒ = 0.01), whereas cGMP favors high-open states (Pₒ = 0.93) [2]. Imazodan amplifies cAMP signaling by preventing its hydrolysis, indirectly promoting cAMP-dependent channel activation. This is governed by:

  • Energetic Stabilization: Increased cAMP availability accelerates transitions to activated conformations by reducing the transition-state energy barrier.
  • State-Dependent Cooperativity: cAMP binding exhibits positive-negative-positive cooperativity across channel subunits, a pattern modulated by PDE III inhibition [2] [6].Rigidity-based analyses of hyperpolarization-activated CNG (HCN) channels further reveal that allosteric pathways involve salt-bridge interactions between the C-linker and cyclic nucleotide-binding domains (CNBD). Imazodan’s effect on cAMP dynamics enhances these inter-subunit communications, facilitating channel disinhibition [6].

Table 2: Allosteric Effects of Cyclic Nucleotides on Channel Gating

LigandMedian Open Probability (Pₒ)Effect of PDE III Inhibition
cAMP0.01↑ Transition rate to open state
cIMP0.47Moderate gating facilitation
cGMP0.93Minimal additional effect

Competitive Binding Dynamics at Catalytic/Regulatory Domains

Imazodan’s binding to PDE III involves complex competition with cAMP at both catalytic and regulatory domains:

  • Catalytic Site Competition: The catalytic domain of PDE III contains a zinc ion coordinated by histidine and aspartate residues (e.g., His-80, His-249, Asp-324 in homologous enzymes), which polarizes cAMP’s phosphate group for hydrolysis [7]. Imazodan’s amide group chelates this metal ion, while its aromatic moieties engage in π-stacking with hydrophobic residues (e.g., Tyr-102, Phe-100) in the substrate pocket. This displaces cAMP with ~15-fold higher affinity than the natural substrate [5] [7].

  • Regulatory Domain Interactions: PDE III isoforms contain N-terminal membrane-associated domains that modulate catalytic activity. Although Imazodan primarily binds the catalytic site, molecular dynamics simulations suggest that occupancy alters the dynamics of regulatory domains, reducing conformational flexibility and stabilizing a closed, substrate-inaccessible state [6]. Hydrogen-deuterium exchange studies corroborate that inhibitor binding suppresses conformational shifts essential for cAMP docking.

Affinity profiling indicates a Kᵢ value of 0.11 μM for Imazodan against cardiac PDE III, with kinetics consistent with mixed-type inhibition, implicating partial overlap with cAMP’s binding epitopes [5].

Cross-Reactivity Profiling with PDE Superfamily Members

Imazodan’s selectivity for PDE III is robust but not absolute. Comprehensive cross-reactivity studies reveal:

  • PDE I-V Superfamily: At therapeutic concentrations (≤1 μM), Imazodan exhibits <10% inhibition of PDE I, II, IV, and V. Weak off-target activity (IC₅₀ ~15 μM) is observed against PDE IV due to structural similarities in their catalytic cores [4].
  • Non-PDE Targets: Imazodan shows negligible affinity for I₂-imidazoline binding sites (IC₅₀ >100 μM), which regulate monoamine oxidase (MAO) activity. Histidine residues critical for I₂ ligand binding (e.g., those modifiable by diethylpyrocarbonate) do not interact with Imazodan [3].

Table 3: Selectivity Profile of Imazodan Hydrochloride

Enzyme TargetInhibition at 1 μM (%)IC₅₀ (μM)Structural Basis of Selectivity
PDE III95–980.1–0.5Optimal fit for hydrophobic Q2 pocket
PDE IV10–15~15Partial mimicry of cAMP pocket
PDE I/II/V<5>50Divergent catalytic metal coordination
I₂-imidazoline sites<1>100Absence of imidazoline pharmacophore

Critically, PDE III inhibitors like Imazodan may inadvertently amplify cAMP in non-cardiac tissues expressing off-target PDEs, contributing to adverse effects in long-term use. This underscores the need for isoform-specific design [4] [5].

Properties

CAS Number

89198-09-4

Product Name

Imazodan hydrochloride

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

InChI

InChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H

InChI Key

BFIMZKOUNDYWCE-UHFFFAOYSA-N

SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Solubility

Soluble in DMSO

Synonyms

4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone
CI 914
CI-914
imazodan
imazodan hydrochloride

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.